Cas no 20431-83-8 ((1R,2S)-2-Methylamino-cyclohexanol)
(1R,2S)-2-Methylamino-cyclohexanol Chemical and Physical Properties
Names and Identifiers
-
- CIS-2-METHYLAMINO-CYCLOHEXANOL
- CHEMCOLLECT KP004122
- (1R,2S)-2-METHYLAMINO-CYCLOHEXANOL
- (+-)-cis-2-Methylamino-cyclohexanol
- AC1ODYJH
- cis-2-(methylamino)cyclohexanol
- cis-2-(N-methyl)amino-1-cyclohexanol
- cis-2-Methylamino-cyclohexanol-(1)
- cis-Methyl-(2-Hydroxy-cyclohexyl)-amin
- CTK4E4210
- DL-cis-2-Methylamino-cyclohexanol-(1)
- SureCN421076
- MFCD08899333
- (1R,2S)-2-(Methylamino)cyclohexanol
- DTXSID70426415
- SCHEMBL421076
- AT34300
- BS-35813
- AKOS000713111
- Cyclohexanol, 2-(methylamino)-, (1R,2S)-rel-
- AKOS015850660
- 20431-83-8
- (1R,2S)-2-(Methylamino)cyclohexanol, AldrichCPR
- (1R,2S)-2-(methylamino)cyclohexan-1-ol
- (1R,2S)-2-Methylamino-cyclohexanol
-
- MDL: MFCD08899333
- Inchi: 1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1
- InChI Key: HILGAVODIXBHHR-NKWVEPMBSA-N
- SMILES: O[C@@H]1CCCC[C@@H]1NC
Computed Properties
- Exact Mass: 129.11545
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 0.977
- Boiling Point: 211.75°C at 760 mmHg
- Flash Point: 86.788°C
- Refractive Index: 1.48
- PSA: 32.26
- LogP: 0.90020
(1R,2S)-2-Methylamino-cyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021248-500mg |
(1R,2S)-2-Methylamino-cyclohexanol |
20431-83-8 | 500mg |
2957CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021248-500mg |
(1R,2S)-2-Methylamino-cyclohexanol |
20431-83-8 | 500mg |
2957.0CNY | 2021-07-13 | ||
| TRC | M878053-5mg |
(1R,2S)-2-Methylamino-cyclohexanol |
20431-83-8 | 5mg |
45.00 | 2021-07-27 | ||
| TRC | M878053-10mg |
(1R,2S)-2-Methylamino-cyclohexanol |
20431-83-8 | 10mg |
60.00 | 2021-07-27 | ||
| TRC | M878053-50mg |
(1R,2S)-2-Methylamino-cyclohexanol |
20431-83-8 | 50mg |
$133.00 | 2023-05-17 | ||
| TRC | M878053-100mg |
(1R,2S)-2-Methylamino-cyclohexanol |
20431-83-8 | 100mg |
$224.00 | 2023-05-17 | ||
| TRC | M878053-250mg |
(1R,2S)-2-Methylamino-cyclohexanol |
20431-83-8 | 250mg |
$471.00 | 2023-05-17 | ||
| abcr | AB212568-250 mg |
cis-2-Methylamino-cyclohexanol; 95% |
20431-83-8 | 250mg |
€341.40 | 2023-05-06 | ||
| abcr | AB212568-1 g |
cis-2-Methylamino-cyclohexanol; 95% |
20431-83-8 | 1g |
€425.00 | 2022-06-02 | ||
| abcr | AB212568-5 g |
cis-2-Methylamino-cyclohexanol; 95% |
20431-83-8 | 5g |
€1,321.00 | 2022-06-02 |
(1R,2S)-2-Methylamino-cyclohexanol Suppliers
(1R,2S)-2-Methylamino-cyclohexanol Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (1R,2S)-2-Methylamino-cyclohexanol
Compound CAS No. 20431-83-8: (1R,2S)-2-Methylamino-Cyclohexanol
(1R,2S)-2-Methylamino-cyclohexanol, also known by its CAS number 20431-83-8, is a chiral compound with significant applications in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclohexanol backbone and a methylamino group attached at the 2-position, with specific stereochemistry defined by the (1R,2S) configuration. The unique structure of this compound makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.
Recent studies have highlighted the importance of (1R,2S)-2-Methylamino-cyclohexanol in the development of novel therapeutic agents. For instance, researchers have explored its potential as a precursor for synthesizing bioisosteres and enantiomerically pure compounds. The stereochemistry of this compound plays a crucial role in determining its biological activity, as enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. This has led to an increased interest in asymmetric synthesis methods to produce enantiomerically enriched samples of CAS No. 20431-83-8.
The synthesis of (1R,2S)-2-Methylamino-cyclohexanol involves several key steps, including the formation of the cyclohexanol ring and the introduction of the methylamino group. One common approach is through the reduction of a corresponding ketone intermediate using selective reducing agents. The stereochemistry is controlled during this process to ensure the desired (1R,2S) configuration. Recent advancements in catalytic asymmetric reductions have further improved the efficiency and selectivity of this synthesis pathway.
In terms of physical properties, CAS No. 20431-83-8 exhibits a melting point of approximately 95°C and a boiling point around 165°C under standard conditions. Its solubility in water is moderate, making it suitable for use in both aqueous and organic reaction media. The compound's stability under various conditions has also been studied extensively, with results indicating that it remains stable under normal storage conditions but may undergo degradation under harsh acidic or basic environments.
The biological activity of (1R,2S)-2-Methylamino-cyclohexanol has been explored in several recent studies. For example, researchers have investigated its potential as an inhibitor of certain enzymes involved in metabolic pathways. The compound has shown promising results in vitro, demonstrating selective inhibition against specific targets without significant cytotoxicity to normal cells. These findings suggest that CAS No. 20431-83-8 could serve as a lead compound for the development of new therapeutic agents targeting metabolic disorders.
In addition to its role in drug discovery, (1R,2S)-2-Methylamino-cyclohexanol has also found applications in materials science. Its chiral structure makes it an attractive candidate for use in chiral resolution techniques and asymmetric catalysis. Recent research has focused on optimizing its use as a chiral auxiliary in organic synthesis, enabling the construction of complex molecular architectures with high enantioselectivity.
The environmental impact of CAS No. 20431-83-8 has also been a topic of interest among scientists. Studies have examined its biodegradability under various environmental conditions, with results indicating that it undergoes rapid degradation in aerobic environments but persists longer under anaerobic conditions. These findings are important for assessing its potential ecological risks and guiding its safe handling and disposal.
In conclusion, (1R,2S)-2-Methylamino-cyclohexanol, or CAS No. 20431-83-8, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to pressing challenges.
20431-83-8 ((1R,2S)-2-Methylamino-cyclohexanol) Related Products
- 218915-49-2(trans-2-(ethylamino)cyclohexanol)
- 21651-84-3((1S,2S)-2-(methylamino)cyclohexanol)
- 260392-65-2(trans-2-Methylamino-cyclohexanol hydrochloride)
- 112708-87-9((1R,2R)-2-(Methylamino)cyclohexanol hydrochloride)
- 52569-01-4(Cyclohexanol, 2-(cyclohexylamino)-, (1R,2R)-rel-)
- 60093-74-5(trans-2-(propylamino)cyclohexanol)
- 218964-42-2(cis-2-Methylamino-cyclohexanol hydrochloride)
- 112708-89-1((1S,2R)-2-(methylamino)cyclohexanol)
- 20431-81-6(trans-2-(methylamino)cyclohexanol)
- 21651-83-2((1R,2R)-2-(Methylamino)cyclohexanol)